

2-(1H-Pyrazol-3-Yl)Pyridine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(1H-Pyrazol-3-Yl)Pyridine**

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An In-depth Technical Guide to **2-(1H-Pyrazol-3-Yl)Pyridine**

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **2-(1H-Pyrazol-3-Yl)Pyridine**, a versatile heterocyclic compound. The information is intended for researchers, scientists, and professionals involved in drug development, materials science, and synthetic organic chemistry.

Core Chemical and Physical Properties

2-(1H-Pyrazol-3-Yl)Pyridine, also known as 3-(2-Pyridyl)pyrazole, is a bicyclic aromatic compound containing both a pyridine and a pyrazole ring. Its unique structure makes it a valuable ligand in coordination chemistry and a key building block for more complex molecules. [1]

General Properties

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ N ₃	[2]
Molecular Weight	145.16 g/mol	[2][3][4]
CAS Number	75415-03-1	[1][2][5][6]
Appearance	White to light yellow crystalline powder	[1][7]
Purity	≥ 98%	[1]

Physicochemical Data

The following table summarizes key physicochemical properties, many of which are predicted values derived from computational models.

Property	Value	Source(s)
Melting Point	119 - 126 °C	[1][6]
Boiling Point	362.2 ± 17.0 °C (Predicted)	[7][8]
Density	1.214 ± 0.06 g/cm ³ (Predicted)	[7][8]
pKa	11.36 ± 0.10 (Predicted)	[7]
Solubility	Soluble in Methanol	[7][8]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **2-(1H-Pyrazol-3-Yl)Pyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H-NMR (400 MHz, CDCl₃): δ 8.66 (d, J = 4.8 Hz, 1H), 7.75 (d, J = 3.6 Hz, 2H), 7.67 (d, J = 2Hz, 1H), 7.23-7.27 (m, 1H), 6.81 (d, J = 2Hz, 1H).[3][5]
- ¹³C-NMR (Solvent: DMSO-D6:TFA): Data is available and indicates the presence of 8 distinct carbon environments as expected from the molecular structure.[9]

Mass Spectrometry (MS)

- GC-MS: Mass spectrometry data confirms the molecular weight of the compound.[2]
- High-Resolution Mass Spectrometry (HRMS): Calculated for C₈H₇N₃ [M+]: 145.06345; Found: 145.06351.[10]

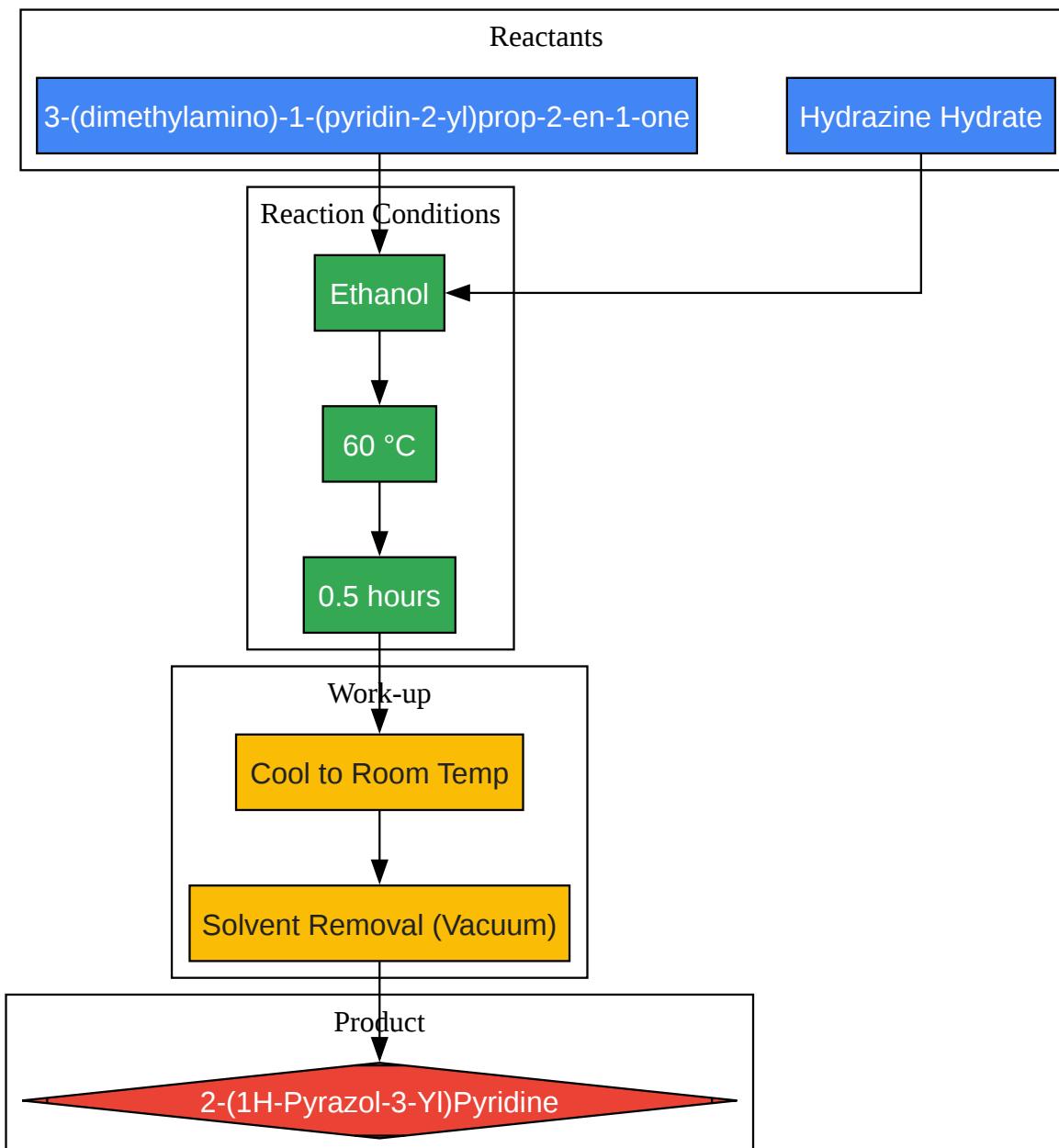
Other Spectroscopic Data

- Infrared (IR) and Raman Spectra: Available data can be used to identify characteristic vibrational modes of the pyridine and pyrazole rings.[2]

- UV-Vis Spectroscopy: Maximum absorption wavelength (λ_{max}) is observed at 303 nm in aqueous acetonitrile.[\[5\]](#)

Synthesis of 2-(1H-Pyrazol-3-Yl)Pyridine

The compound can be synthesized through the condensation of a chalcone-like precursor with hydrazine hydrate.

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Caption: Synthetic workflow for **2-(1H-Pyrazol-3-Yl)Pyridine**.

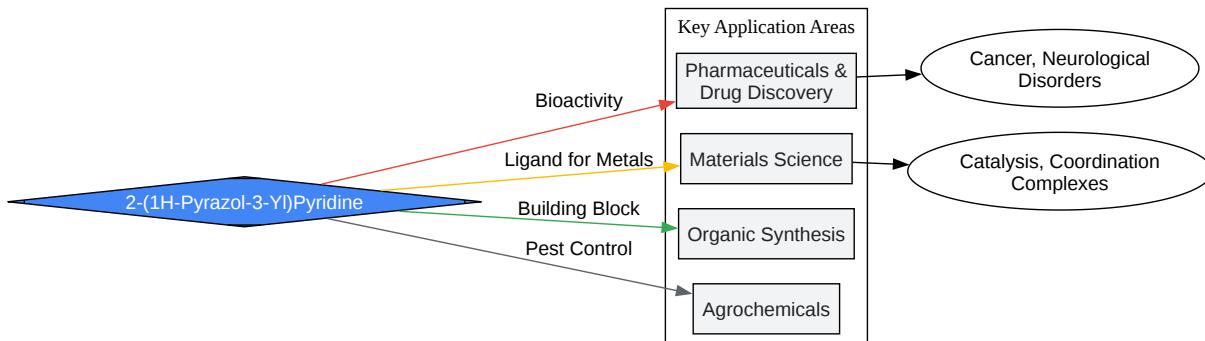
Experimental Protocol

This protocol is based on a reported high-yield synthesis.[3][5]

- Reaction Setup: Dissolve 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.0 g, 6.2 mmol) and hydrazine hydrate (2 mL) in ethanol (3.3 mL) in a suitable reaction vessel.
- Heating: Heat the reaction mixture to 60°C and maintain this temperature for 30 minutes.
- Reaction Monitoring: The reaction progress can be monitored using an appropriate technique such as Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the mixture to room temperature.
- Isolation: Remove the solvent under vacuum to yield the crude product.
- Purification: The resulting pale yellow solid can be further purified if necessary, though this procedure reports a high yield of 97.3% (874.7 mg) without extensive purification.[3][5]

Reactivity and Applications

2-(1H-Pyrazol-3-Yl)Pyridine is a compound of significant interest due to its versatile applications in coordination chemistry, catalysis, and medicinal chemistry.[1]



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Caption: Major application areas of **2-(1H-Pyrazol-3-Yl)Pyridine**.

Coordination Chemistry and Catalysis

The nitrogen atoms in both the pyridine and pyrazole rings make this molecule an excellent bidentate chelating ligand for various metal ions.^{[1][11]} This property is exploited in several areas:

- **Homogeneous Catalysis:** Protic pyrazole complexes are versatile in catalysis.^[12] For instance, an iridium(III) complex incorporating this ligand has been shown to catalyze the dehydrogenation of formic acid to produce hydrogen.^[12]
- **Materials Science:** It is used to formulate advanced materials, including stable metal-organic frameworks (MOFs) and coordination polymers.^[1]

Pharmaceutical and Biological Applications

The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs.^[13] **2-(1H-Pyrazol-3-Yl)Pyridine** itself is an active area of research in drug discovery.

- **Antitumor Activity:** It serves as an intermediate in the synthesis of pyrazolidine alcohol-copper complexes that have demonstrated antitumor activity.^[5] The broader class of pyrazole derivatives is known to exhibit anti-inflammatory, analgesic, and anticancer properties.^{[13][14]}
- **Drug Development Intermediate:** The compound is a key intermediate for synthesizing more complex pharmaceutical agents, particularly those targeting cancer and neurological disorders.^[1]
- **Agrochemicals:** It is also utilized in the formulation of agrochemicals for pest control, contributing to sustainable agriculture.^[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-(1H-Pyrazol-3-Yl)Pyridine** is associated with the following hazards:

- H302: Harmful if swallowed.^[2]
- H315: Causes skin irritation.^[2]
- H319: Causes serious eye irritation.^[2]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed when handling this compound. It should be stored at room temperature, sealed in a dry environment, and preferably in a cool, dark place.
^[7]

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- To cite this document: BenchChem. [2-(1H-Pyrazol-3-Yl)Pyridine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1273769#2-1h-pyrazol-3-yl-pyridine-chemical-properties\]](https://www.benchchem.com/product/b1273769#2-1h-pyrazol-3-yl-pyridine-chemical-properties)

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